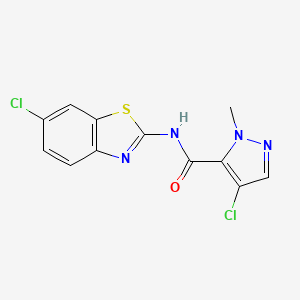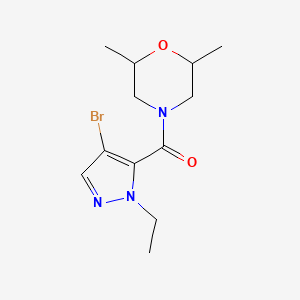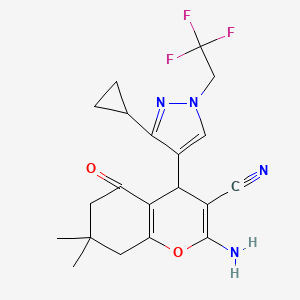![molecular formula C16H25N3O3 B10913832 2-{methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10913832.png)
2-{methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({METHYL[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound featuring a pyrazole ring, a cyclohexane carboxylic acid moiety, and a methylated amino group
Preparation Methods
The synthesis of 2-({METHYL[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions for these reactions include acids, bases, and solvents like dichloromethane and ethanol.
Scientific Research Applications
2-({METHYL[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and cyclohexane carboxylic acid derivatives. Compared to these compounds, 2-({METHYL[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include:
- 1-Methyl-5-(triphenylmethyl)amino-1H-pyrazole-4-carboxylic acid
- 2-Methyl-3-tritylamino-4-(2-N-Boc-amino)ethylaminocarbonyl]amino-2H-pyrazole tert-butyl (2-(3-(1-methyl-5-(tritylamino)-1H-pyrazol-4-yl)ureido)ethyl)carbamate .
Properties
Molecular Formula |
C16H25N3O3 |
|---|---|
Molecular Weight |
307.39 g/mol |
IUPAC Name |
2-[methyl-[(1,3,5-trimethylpyrazol-4-yl)methyl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H25N3O3/c1-10-14(11(2)19(4)17-10)9-18(3)15(20)12-7-5-6-8-13(12)16(21)22/h12-13H,5-9H2,1-4H3,(H,21,22) |
InChI Key |
YXBZNKKSXVLCOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(C)C(=O)C2CCCCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]-3-methyl-4-nitrobenzohydrazide](/img/structure/B10913753.png)
![6-(furan-2-yl)-1,3-dimethyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913757.png)
![6-cyclopropyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10913758.png)

![(4E)-4-[(1-methyl-1H-pyrazol-3-yl)methylidene]-5-(pentafluoroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10913769.png)


![N'-{(E)-[3-(2-cyano-4-nitrophenoxy)phenyl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B10913782.png)

![1-Ethyl-4-[(5-fluorothiophen-2-yl)sulfonyl]piperazine](/img/structure/B10913788.png)
![1-methyl-4-[(2-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B10913796.png)
![5-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10913801.png)
![4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B10913812.png)
carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10913817.png)
